molecular formula C19H19N5O2S B2822684 N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide CAS No. 1207020-11-8

N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide

Cat. No. B2822684
CAS RN: 1207020-11-8
M. Wt: 381.45
InChI Key: QGOBYTJTBRPYLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H19N5O2S and its molecular weight is 381.45. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Quinazolinone and thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown significant in vitro activity against a range of bacterial and fungal species, such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus, highlighting their potential as leads for the development of new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Antitumor and Anticancer Applications

  • Research into quinazolinone derivatives has also explored their potential antitumor and anticancer activities. For instance, certain quinazolinone-based compounds have been tested against breast cancer MCF-7 cell lines, showing promising anticancer activity. This suggests that modifications of the quinazolinone core could yield compounds with significant therapeutic potential against cancer (Gaber et al., 2021).

Heterocyclic Synthesis and Biological Evaluation

  • The synthesis of heterocyclic compounds featuring quinazolinone moieties has been a subject of intense research due to their diverse biological activities. Novel synthetic methodologies have been developed for constructing these compounds, which have been evaluated for various biological activities, including antibacterial, antifungal, and antitumor properties. This underscores the versatility and significance of quinazolinone derivatives in medicinal chemistry and drug development (Patel & Patel, 2010).

properties

IUPAC Name

N-[5-cyclopropyl-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pyrazol-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c25-17-12-4-1-2-5-13(12)20-19(22-17)24-16(10-14(23-24)11-7-8-11)21-18(26)15-6-3-9-27-15/h3,6,9-11H,1-2,4-5,7-8H2,(H,21,26)(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOBYTJTBRPYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)N3C(=CC(=N3)C4CC4)NC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 135927398

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